molecular formula C10H10F3N5O2 B6207640 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid CAS No. 2703781-09-1

3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid

Cat. No. B6207640
CAS RN: 2703781-09-1
M. Wt: 289.2
InChI Key:
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Description

3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid (3-TPA) is an organic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been utilized in a number of fields, including biochemistry, pharmacology, and medicine. 3-TPA is an important tool for researchers due to its ability to interact with various molecules and its stability in a variety of conditions.

Scientific Research Applications

3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various compounds, including peptides, nucleosides, and amino acids. It has also been used in the synthesis of various drugs, such as antifungal agents and antineoplastic agents. Additionally, 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid has been used as a reagent in the synthesis of various polymers, including polyurethanes and polyesters.

Mechanism of Action

3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid acts as a proton donor, donating protons to various molecules. It is able to form hydrogen bonds with other molecules, allowing it to interact with them and form stable complexes. Additionally, 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid is able to form covalent bonds with other molecules, allowing it to form more stable complexes.
Biochemical and Physiological Effects
3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid has been shown to inhibit the activity of certain proteins, such as DNA topoisomerase II, which is involved in the replication of DNA. It has also been shown to have an effect on cell signaling pathways, such as the MAPK and PI3K pathways, which are involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid has several advantages for laboratory experiments. It is a stable compound that is easy to handle and store, and it is also relatively inexpensive. Additionally, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to using 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid in laboratory experiments. It is a toxic compound, and care must be taken when handling it. Additionally, it can react with other compounds, leading to the formation of unwanted byproducts.

Future Directions

There are several potential future directions for 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid. It could be used in the development of new drugs, as it has been shown to interact with various molecules and inhibit certain enzymes and proteins. Additionally, it could be used in the development of new polymers and materials, as it has been shown to form covalent bonds with other molecules. Finally, it could be used in the development of new diagnostic tools, as it has been shown to interact with various cellular pathways.

Synthesis Methods

3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid can be synthesized by several methods, including a two-step synthesis from 3-azetidinone and trifluoroacetic acid, a three-step synthesis from 3-azetidinone and trifluoroacetic anhydride, and a four-step synthesis from 3-azetidinone, trifluoroacetic anhydride, and trifluoroacetic acid. The two-step synthesis is the most common method, and involves the reaction of 3-azetidinone with trifluoroacetic acid in a 1:1 molar ratio in the presence of a base. The reaction is carried out at room temperature for 24 hours and yields 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid' involves the synthesis of the azetidine ring followed by the formation of the triazolopyrazine ring and subsequent functionalization with trifluoroacetic acid.", "Starting Materials": ["4-bromobutan-1-amine", "2-azido-1,4-dinitrobenzene", "sodium azide", "copper(I) iodide", "sodium ascorbate", "2,4-dichloro-5-nitropyrimidine", "trifluoroacetic acid"], "Reaction": ["Step 1: Synthesis of 3-bromoazetidine by reacting 4-bromobutan-1-amine with sodium azide and copper(I) iodide in DMF at 80°C.", "Step 2: Reduction of 2-azido-1,4-dinitrobenzene to 1,4-diaminobenzene using sodium ascorbate in water.", "Step 3: Cyclization of 1,4-diaminobenzene with 3-bromoazetidine in DMF at 120°C to form 3-(1,4-diaminophenyl)azetidine.", "Step 4: Reaction of 3-(1,4-diaminophenyl)azetidine with 2,4-dichloro-5-nitropyrimidine in DMF at 120°C to form 3-{[2,4-dichloro-5-nitrophenyl]amino}azetidine.", "Step 5: Formation of the triazolopyrazine ring by reacting 3-{[2,4-dichloro-5-nitrophenyl]amino}azetidine with sodium azide in DMF at 120°C.", "Step 6: Functionalization of the triazolopyrazine ring with trifluoroacetic acid in DMF at 80°C to form the final product, 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid."] }

CAS RN

2703781-09-1

Molecular Formula

C10H10F3N5O2

Molecular Weight

289.2

Purity

95

Origin of Product

United States

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